molecular formula C14H17N7O6 B12795294 Thymidine, 3'-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy- CAS No. 127479-74-7

Thymidine, 3'-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy-

Cat. No.: B12795294
CAS No.: 127479-74-7
M. Wt: 379.33 g/mol
InChI Key: RFRNMFYWODAPQV-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the addition of a triazole ring substituted with aminocarbonyl groups, which can potentially alter its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- typically involves multi-step organic synthesis. The process begins with the protection of the hydroxyl groups of thymidine, followed by the introduction of the triazole ring through a cycloaddition reaction. The aminocarbonyl groups are then introduced via nucleophilic substitution reactions. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- can undergo various chemical reactions, including:

    Oxidation: The triazole ring and aminocarbonyl groups can be susceptible to oxidation under certain conditions.

    Reduction: The compound can be reduced to modify the triazole ring or the aminocarbonyl groups.

    Substitution: The aminocarbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a nucleoside analog in DNA replication and repair processes.

    Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with DNA synthesis.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- involves its incorporation into DNA during replication. The presence of the triazole ring and aminocarbonyl groups can disrupt normal DNA synthesis, leading to the inhibition of cell proliferation. This makes it a potential candidate for antiviral and anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: The natural nucleoside from which the compound is derived.

    Azidothymidine: Another nucleoside analog used as an antiviral agent.

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

Uniqueness

Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is unique due to the presence of the triazole ring and aminocarbonyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy compared to other nucleoside analogs.

Properties

CAS No.

127479-74-7

Molecular Formula

C14H17N7O6

Molecular Weight

379.33 g/mol

IUPAC Name

1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazole-4,5-dicarboxamide

InChI

InChI=1S/C14H17N7O6/c1-5-3-20(14(26)17-13(5)25)8-2-6(7(4-22)27-8)21-10(12(16)24)9(11(15)23)18-19-21/h3,6-8,22H,2,4H2,1H3,(H2,15,23)(H2,16,24)(H,17,25,26)/t6-,7+,8+/m0/s1

InChI Key

RFRNMFYWODAPQV-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)C(=O)N)C(=O)N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)C(=O)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.